3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 954000-18-1
Cat. No.: VC11898967
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954000-18-1 |
|---|---|
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) |
| Standard InChI Key | XDRNTIBEERVRFL-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Introduction
3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It features a chloro-substituted benzamide linked to a propanoyl group and a tetrahydroquinoline moiety. The presence of the chlorine atom at the third position of the benzamide ring and the propanoyl group attached to the nitrogen of the tetrahydroquinoline significantly influence its chemical properties and biological activity.
Synthesis
The synthesis of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves several steps, ensuring that the final compound retains its desired structural integrity and functional properties. While specific commercial sources for this compound may not be widely available, it can be synthesized in laboratory settings or obtained through specialized chemical suppliers.
Biological Activity and Potential Applications
Research indicates that 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits potential biological activity. It may interact with various biological targets, influencing enzyme activity and receptor binding. Such interactions could lead to modulation of signaling pathways and biochemical processes, making it a candidate for further pharmacological studies.
Table 2: Potential Biological Activities
| Activity | Description |
|---|---|
| Enzyme Interaction | Potential to modulate enzyme activity |
| Receptor Binding | May influence receptor binding and signaling pathways |
| Pharmacological Studies | Candidate for further studies due to its unique structure |
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